molecular formula C16H16F3N3O2 B11480362 methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-pyridin-2-ylalaninate

methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-pyridin-2-ylalaninate

Cat. No.: B11480362
M. Wt: 339.31 g/mol
InChI Key: PSDNJGXCGCLJHG-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE is a synthetic organic compound characterized by the presence of trifluoromethyl, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with pyridine-2-carboxylic acid to form an intermediate compound.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to yield METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-[(4-CHLOROPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE
  • METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(4-methylanilino)-2-(pyridin-2-ylamino)propanoate

InChI

InChI=1S/C16H16F3N3O2/c1-11-6-8-12(9-7-11)21-15(14(23)24-2,16(17,18)19)22-13-5-3-4-10-20-13/h3-10,21H,1-2H3,(H,20,22)

InChI Key

PSDNJGXCGCLJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC2=CC=CC=N2

Origin of Product

United States

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